molecular formula C20H21FN2O2 B026223 Citalopram N-oxide CAS No. 63284-72-0

Citalopram N-oxide

Cat. No.: B026223
CAS No.: 63284-72-0
M. Wt: 340.4 g/mol
InChI Key: DIOGFDCEWUUSBQ-UHFFFAOYSA-N
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Description

Citalopram N-oxide belongs to the class of organic compounds known as phenylbutylamines. Phenylbutylamines are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). This compound can be biosynthesized from citalopram;  which is mediated by the enzyme cytochrome P450 2D6. In humans, this compound is involved in the citalopram metabolism pathway and the citalopram action pathway.
This compound is an organic amino compound and a member of benzenes.

Scientific Research Applications

  • Enhanced Nitric Oxide Production

    Citalopram treatment in depressed coronary artery disease patients may improve endothelial function by increasing nitric oxide production (Zyl et al., 2007).

  • Antidepressant Therapy

    Citalopram, as a serotoninergic neurotransmission enhancer, shows therapeutic efficacy in treating depressive illness (Milne & Goa, 1991).

  • Water Treatment Processes

    Citalopram N-oxide is identified during water treatment technologies like ozonation, ClO2, UV, and Fenton oxidation (Hörsing et al., 2012).

  • Seizure Threshold Modulation

    Citalopram at varying doses influences seizure thresholds, demonstrating both anticonvulsive and proconvulsive effects, potentially involving nitric oxide (Payandemehr et al., 2012).

  • Concentration-Response Relationship in OCD

    Plasma citalopram concentrations might be linked to the clinical response in obsessive-compulsive disorder patients (Bareggi et al., 2004).

  • Pharmaceutical Analysis

    A study developed a method for separating and quantifying citalopram enantiomers using capillary electrophoresis, useful in pharmaceutical preparations (Budău et al., 2020).

  • Behavioral Disturbances in Dementia

    Citalopram shows promise in treating poststroke depression and behavioral complications in dementia (Pollock et al., 1997).

  • Frontotemporal Dementia Treatment

    It may be effective for behavioral disturbances characteristic of frontotemporal dementia (Herrmann et al., 2012).

  • Ecological Impact

    Citalopram changes the behavior of three-spine sticklebacks, suggesting ecological consequences and questioning its environmental safety (Kellner et al., 2016).

  • Antidepressant Effect Contribution

    Serum N-desmethylcitalopram concentrations might contribute to citalopram's antidepressant effect in major depressive disorder patients (Ozbey et al., 2018).

  • Pharmacokinetic and Pharmacodynamic Properties

    Its specificity as a 5-HT-uptake inhibitor and the absence of anticholinergic adverse effects and cardiotoxic effects make citalopram a promising antidepressant drug (Hyttel, 1982).

  • Metabolism Analysis

    this compound is formed by CYP2D6, which metabolizes citalopram to its biologically active S-enantiomer, playing a role in its overall metabolism (Olesen & Linnet, 1999).

Mechanism of Action

Target of Action

Citalopram N-oxide, like its parent compound Citalopram, is a selective serotonin reuptake inhibitor (SSRI) and its primary target is the serotonin transporter (SLC6A4) in the presynaptic neurons . This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its action .

Mode of Action

This leads to an enhancement of serotonergic transmission, which is believed to be the mechanism underlying its antidepressant effect .

Biochemical Pathways

The action of this compound affects the serotonergic neurotransmission pathway . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and trigger downstream signaling pathways . This results in the modulation of various physiological functions that are regulated by serotonin, including mood, sleep, and appetite .

Pharmacokinetics

This compound, as a metabolite of Citalopram, is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with its parent compound. Citalopram is rapidly absorbed following oral administration, with peak plasma levels observed approximately 1-4 hours after administration . It has a high bioavailability of approximately 80% due to its high lipophilicity . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2D6 . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The increased serotonergic transmission resulting from the action of this compound leads to an improvement in the symptoms of depression . This includes a reduction in feelings of sadness, loss of interest in activities, changes in appetite, difficulty sleeping, feelings of worthlessness or guilt, and thoughts of death or suicide .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce the cytochrome P450 enzymes can affect its metabolism and thereby alter its efficacy and potential for side effects . Additionally, factors such as pH and the presence of certain ions can affect its stability .

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

Citalopram oxidation was examined during sodium hypochlorite and chlorine dioxide chlorination processes since conventional wastewater treatment plants cannot remove citalopram effectively . This suggests that future research could focus on improving wastewater treatment methods to effectively remove Citalopram and its derivatives.

Biochemical Analysis

Biochemical Properties

Citalopram N-oxide, like its parent compound Citalopram, may interact with various enzymes and proteins. Citalopram is known to enhance serotonergic transmission through the inhibition of serotonin reuptake . It is highly selective towards serotonin reuptake inhibition and has minimal effect on dopamine and norepinephrine transportation . It is plausible that this compound may have similar interactions, although specific studies are needed to confirm this.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its origin from Citalopram, it may influence cell function by modulating serotonin levels. Citalopram is known to enhance serotonergic transmission, which can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

Citalopram, from which this compound is derived, works by inhibiting the reuptake of serotonin, thereby increasing the amount of serotonin in the synaptic cleft This leads to enhanced serotonergic transmission

Dosage Effects in Animal Models

Studies on Citalopram have shown that it can cause QT prolongation in a dose-dependent manner

Metabolic Pathways

This compound is a metabolite of Citalopram, which is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19, CYP3A4, and CYP2D6 . The subsequent N-demethylation to didesmethylcitalopram is mediated by CYP2D6 . N-oxidation and deamination have also been observed and lead to this compound and citalopram propionic acid metabolites, respectively .

Transport and Distribution

Citalopram, from which this compound is derived, is known to be highly lipophilic, which allows it to cross the blood-brain barrier

Properties

IUPAC Name

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435141
Record name Citalopram N-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63284-72-0
Record name Citalopram N-oxide
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URL https://commonchemistry.cas.org/detail?cas_rn=63284-72-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citalopram N-oxide
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Record name Citalopram N-oxide
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Record name 63284-72-0
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Record name CITALOPRAM N-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is citalopram N-oxide formed in the body?

A1: this compound is generated through the N-oxidation of citalopram, primarily mediated by the cytochrome P450 enzyme CYP2D6. [, , ] This metabolic pathway represents a secondary route of citalopram elimination, alongside demethylation to demethylcitalopram and didemethylcitalopram. []

Q2: Does this compound possess any pharmacological activity?

A2: The pharmacological activity of this compound remains largely unexplored. While it has been identified as a metabolite in biological samples, its affinity for serotonin transporters or other pharmacological targets is not well-characterized. [] Further research is needed to determine if it exhibits any inherent biological activity.

Q3: What analytical techniques are employed to identify and quantify this compound?

A3: Several analytical methods have been developed to detect and quantify this compound in biological matrices, primarily focusing on separating it from citalopram and its other metabolites. High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and mass spectrometry (MS), has been successfully applied. [, ] Additionally, capillary electrophoresis (CE) methods utilizing chiral selectors have shown promise for the enantiomeric separation of this compound. []

Q4: What is the significance of studying this compound in a clinical context?

A4: While this compound might not possess significant pharmacological activity, its presence and levels in biological samples can provide valuable insights into an individual's drug metabolism. Interindividual variability in CYP2D6 activity, influenced by genetic polymorphisms or drug interactions, can significantly impact this compound formation. [] Therefore, monitoring this compound levels could contribute to personalized medicine approaches, potentially allowing for dose adjustments based on an individual's metabolic profile.

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